molecular formula C18H20N4O4S B6537889 methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 1021255-63-9

methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6537889
CAS No.: 1021255-63-9
M. Wt: 388.4 g/mol
InChI Key: WKMMHINHGHJHDB-UHFFFAOYSA-N
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Description

This compound features a methyl benzoate core linked via a sulfanyl acetamido group to a pyridazin-3-yl ring substituted with a 2-methylpropanamido moiety. The pyridazine scaffold is known for its electron-deficient nature, which can influence binding interactions, while the sulfanyl group may enhance solubility or participate in redox processes .

Properties

IUPAC Name

methyl 4-[[2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11(2)17(24)20-14-8-9-16(22-21-14)27-10-15(23)19-13-6-4-12(5-7-13)18(25)26-3/h4-9,11H,10H2,1-3H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMHINHGHJHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a γ-keto acid with methyl hydrazine in boiling ethanol to form the pyridazine ring . . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The pyridazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Ring

The substituent on the pyridazine ring critically impacts physicochemical and biological properties:

Compound Name Substituent on Pyridazin-3-yl Molecular Formula Molecular Weight Key Characteristics
Target Compound 2-Methylpropanamido C₁₈H₂₀N₄O₄S* ~408.44* Amide group enhances hydrogen bonding; potential metabolic stability via methyl ester
L383-0014 4-Phenylpiperazin-1-yl C₂₄H₂₅N₅O₃S 463.56 Bulky piperazinyl group increases molecular weight; possible improved receptor affinity
BG01195 Thiophen-2-yl C₁₈H₁₅N₃O₃S₂ 385.46 Thiophene enhances lipophilicity; sulfur atoms may influence redox activity

*Hypothesized based on structural analogs.

  • Target vs. However, its larger size may reduce membrane permeability compared to the target compound’s compact 2-methylpropanamido group .
  • Target vs. BG01195 : The thiophene substituent in BG01195 increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the target’s amide group may favor interactions with polar enzyme active sites .

Backbone and Linker Modifications

Compounds from (e.g., I-6373, I-6473) feature ethyl benzoate esters and phenethylthio/phenethoxy linkers instead of the target’s methyl benzoate and sulfanyl acetamido group:

Compound () Core Structure Linker Type Notable Feature
I-6373 Ethyl benzoate Phenethylthio Thioether linker may confer oxidative stability
I-6473 Ethyl benzoate Phenethoxy Ether linker enhances hydrolytic stability
Target Compound Methyl benzoate Sulfanyl acetamido Acetamido linker supports hydrogen bonding
  • Linker Flexibility : The sulfanyl acetamido group in the target compound offers conformational flexibility, which may improve binding to dynamic protein pockets compared to rigid phenethylthio/ethoxy linkers .

Pharmacological Implications

  • Enzyme Inhibition : The pyridazine core in the target compound may act as a mimic for adenine in kinase inhibitors, while the 2-methylpropanamido group could block hydrophobic pockets in enzymes like cyclooxygenase .
  • Solubility vs. Permeability : BG01195’s thiophene favors permeability but may limit solubility, whereas the target’s amide group balances both properties, making it a promising candidate for oral bioavailability .
  • Receptor Binding : L383-0014’s piperazinyl group could engage in cation-π interactions with serotonin receptors, whereas the target’s simpler substituent might favor selectivity for alternative targets .

Biological Activity

Methyl 4-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H20_{20}N4_{4}O3_{3}S
  • Molecular Weight : 364.42 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Table 1: Summary of Anticancer Activity

Compound TypeCancer TypeMechanism of ActionReference
Pyridazine DerivativesBreast CancerInduction of apoptosis via MAPK pathway
Pyridazine DerivativesLung CancerInhibition of PI3K/Akt signaling
Methyl Ester VariantsVariousCytotoxic effects on tumor cells

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds containing sulfanyl groups are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study: Anti-inflammatory Activity

A study demonstrated that a related pyridazine compound significantly reduced inflammation in a murine model of arthritis, highlighting its potential therapeutic application in inflammatory diseases. The compound was shown to decrease the levels of inflammatory markers and improve clinical scores in treated animals.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases involved in cancer progression.
  • Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Cellular Pathways : The compound likely interacts with multiple cellular signaling pathways, leading to altered cellular responses.

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